molecular formula C13H17NO2 B13635052 4-(2-Morpholinoethyl)benzaldehyde

4-(2-Morpholinoethyl)benzaldehyde

Cat. No.: B13635052
M. Wt: 219.28 g/mol
InChI Key: GUKYBGMRVFCUPE-UHFFFAOYSA-N
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Description

4-(2-Morpholinoethyl)benzaldehyde is an aromatic aldehyde derivative featuring a benzaldehyde core substituted at the para position with a 2-morpholinoethyl group. This compound integrates a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—linked via an ethyl spacer to the benzaldehyde moiety. The morpholinoethyl group enhances solubility in polar solvents and modulates electronic properties, making it valuable in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

4-(2-morpholin-4-ylethyl)benzaldehyde

InChI

InChI=1S/C13H17NO2/c15-11-13-3-1-12(2-4-13)5-6-14-7-9-16-10-8-14/h1-4,11H,5-10H2

InChI Key

GUKYBGMRVFCUPE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC2=CC=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(morpholin-4-yl)ethyl]benzaldehyde typically involves the reaction of 4-(2-bromoethyl)morpholine with benzaldehyde under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the morpholine nitrogen attacks the electrophilic carbon of the benzaldehyde, resulting in the formation of the desired product.

Reaction Conditions:

    Reagents: 4-(2-bromoethyl)morpholine, benzaldehyde

    Solvent: Anhydrous ethanol

    Catalyst: Potassium carbonate

    Temperature: Reflux conditions

    Time: 12-24 hours

Industrial Production Methods

Industrial production of 4-[2-(morpholin-4-yl)ethyl]benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(morpholin-4-yl)ethyl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzaldehyde group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, room temperature

    Reduction: Sodium borohydride in methanol, room temperature

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid, low temperature

Major Products Formed

    Oxidation: 4-[2-(morpholin-4-yl)ethyl]benzoic acid

    Reduction: 4-[2-(morpholin-4-yl)ethyl]benzyl alcohol

    Substitution: 4-[2-(morpholin-4-yl)ethyl]-2-nitrobenzaldehyde

Scientific Research Applications

4-[2-(morpholin-4-yl)ethyl]benzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: It is used in the production of specialty chemicals and as a building block for polymers.

Mechanism of Action

The mechanism of action of 4-[2-(morpholin-4-yl)ethyl]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation.

Comparison with Similar Compounds

Comparison with Similar Benzaldehyde Derivatives

Structural and Functional Group Variations

Key structural analogs differ in substituents attached to the benzaldehyde core. Below is a comparative analysis:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Applications
4-(2-Morpholinoethyl)benzaldehyde 2-Morpholinoethyl C₁₃H₁₇NO₂ ~219.3 (estimated) Pharmaceutical intermediates
4-(Dimethylamino)benzaldehyde N,N-Dimethylamino C₉H₁₁NO 149.19 Fluorescent dyes, organic synthesis
4-(Trifluoromethyl)benzaldehyde Trifluoromethyl C₈H₅F₃O 180.12 Agrochemicals, metabolic stability
3-Methoxy-4-(2-morpholinoethoxy)benzaldehyde 2-Morpholinoethoxy + methoxy C₁₄H₁₉NO₄ 265.31 Drug discovery (structural motif)
4-(Bromomethyl)benzaldehyde Bromomethyl C₈H₇BrO 199.05 Crosslinking agent, polymer chemistry
Key Observations:
  • Electronic Effects: The morpholinoethyl group provides electron-donating properties via the morpholine nitrogen, enhancing reactivity in nucleophilic additions compared to electron-withdrawing groups like trifluoromethyl .
  • Solubility: Morpholinoethyl and methoxy-morpholinoethoxy derivatives exhibit improved aqueous solubility relative to non-polar substituents (e.g., bromomethyl) due to polar functional groups .

Physicochemical and Reactivity Profiles

  • Stability: Morpholinoethyl-substituted benzaldehydes are less prone to oxidation than 4-hydroxybenzaldehyde derivatives, which are susceptible to air oxidation .
  • Reactivity: The morpholinoethyl group facilitates reductive amination reactions, as demonstrated in the synthesis of N-benzyl-O-(2-morpholinoethyl)hydroxylamine . In contrast, 4-(dimethylamino)benzaldehyde participates in condensation reactions to form cyanine dyes .

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